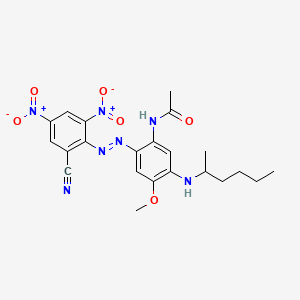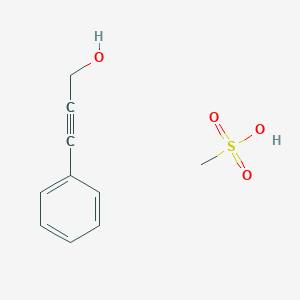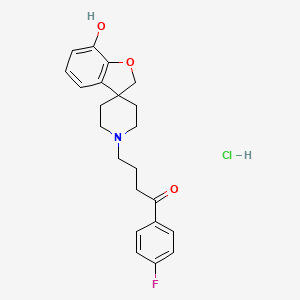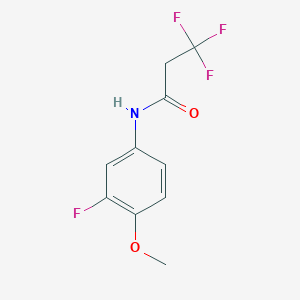
3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide: It is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its distinct chemical behavior .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide typically involves the reaction of 3-fluoro-4-methoxyaniline with 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols or ketones .
科学研究应用
Chemistry: In chemistry, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it a potential candidate for drug development and biochemical research .
Medicine: In medicine, it may be explored for its potential therapeutic properties, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity .
作用机制
The mechanism by which 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
- 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features can enhance its reactivity and stability, making it more suitable for specific applications in research and industry .
属性
CAS 编号 |
919486-92-3 |
|---|---|
分子式 |
C10H9F4NO2 |
分子量 |
251.18 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)15-9(16)5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI 键 |
WKSIETTVFSZWKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
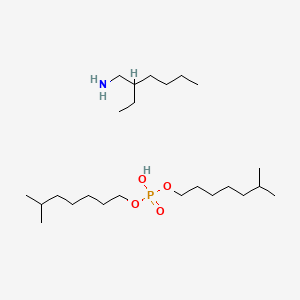
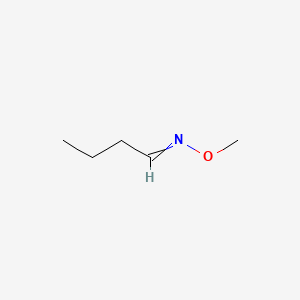
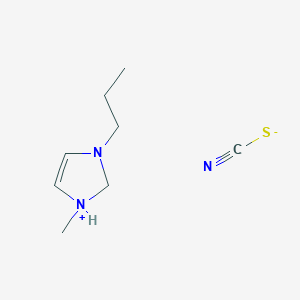
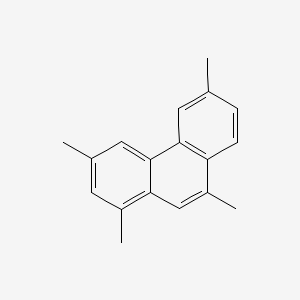
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
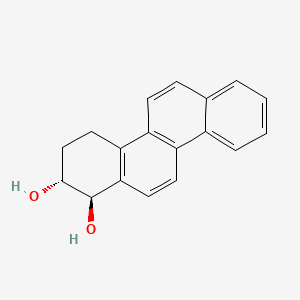
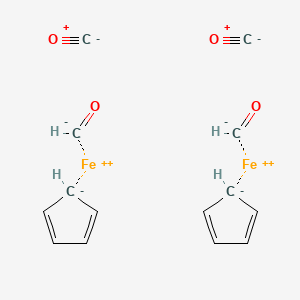
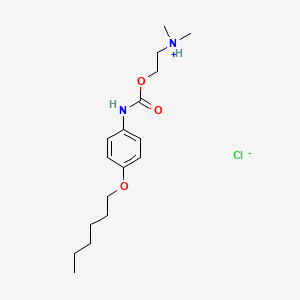
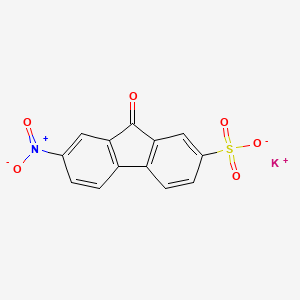
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
